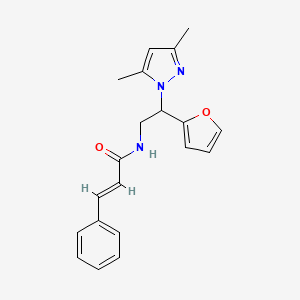

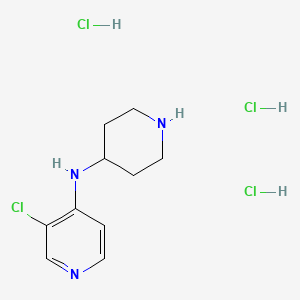

![molecular formula C7H13Cl2N3 B2445826 3-Methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine;dihydrochloride CAS No. 2253631-25-1](/img/structure/B2445826.png)

3-Methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine;dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrrolopyrazine derivatives, which include structures similar to the compound you mentioned, are nitrogen-containing heterocycles used in various applications such as pharmaceuticals, organic materials, natural products, and bioactive molecules . They contain pyrrole and pyrazine rings and exhibit a wide range of biological activities .

Molecular Structure Analysis

The molecular structure of similar compounds, like 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles, has been studied . These compounds adopt an envelope conformation of the pyrrolidine ring, which might help for the relief torsion tension .Chemical Reactions Analysis

The chemical reactions of similar compounds, like 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles, have been studied . For example, nitration of 6-substituted 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles was used to synthesize the corresponding 3-nitro derivatives .科学的研究の応用

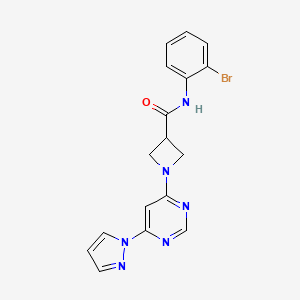

- Pyrrolo[1,2-a]pyrazine derivatives exhibit antibacterial and antifungal activities. These compounds could potentially serve as novel antimicrobial agents .

- Some pyrrolopyrazine derivatives demonstrate antiviral effects. Researchers have explored their potential in inhibiting viral replication .

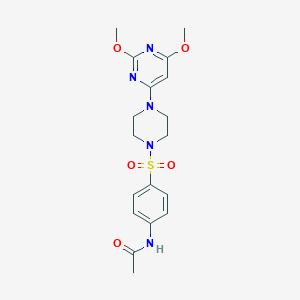

- 5H-pyrrolo[2,3-b]pyrazine derivatives are particularly active in kinase inhibition. Kinases play crucial roles in cell signaling and regulation, making them attractive drug targets .

- Pyrrolopyrazine derivatives have been isolated from various sources, including plants, microbes, soil, and marine life. These natural products may have unique biological activities .

- Despite the scaffold’s importance, there is limited SAR research on pyrrolopyrazine derivatives. Understanding the relationship between structure and activity is crucial for drug design .

- ATR kinase is essential for cell viability during DNA damage response. Researchers have designed fused pyrimidine derivatives as ATR inhibitors .

Antibacterial and Antifungal Properties

Antiviral Activity

Kinase Inhibition

Bioactive Natural Products

Structure-Activity Relationship (SAR) Research

ATR Kinase Inhibition (Potential Anticancer Target)

将来の方向性

The future directions of research on similar compounds, like 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles, could involve further exploration of their synthesis methods, use in organic synthesis, and medical and biological studies . These compounds could be used as starting points for the discovery of clinically useful inhibitors for the treatment of cancer .

作用機序

Target of Action

It is known that similar compounds, such as pyrrolopyrazine derivatives, have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

It is known that similar compounds, such as 5h-pyrrolo[2,3-b]pyrazine derivatives, have shown significant activity on kinase inhibition . Kinase inhibitors work by blocking the action of certain enzymes known as kinases, which are involved in many cellular processes, including cell growth and division .

Biochemical Pathways

Kinase inhibitors, like similar compounds, can affect a variety of cellular processes, including cell growth and division, by blocking the action of kinases .

Pharmacokinetics

It is known that similar compounds, such as n-nitrosamines, can form as impurities in the process of chemical drug production .

Result of Action

Similar compounds have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

特性

IUPAC Name |

3-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3.2ClH/c1-5-4-9-7-6(8)2-3-10(5)7;;/h4,6H,2-3,8H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMCFUZIYHUMCGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2N1CCC2N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine;dihydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Phenyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]propanamide](/img/structure/B2445745.png)

![N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(4-nitrophenyl)piperazine-1-carboxamide](/img/structure/B2445749.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2445758.png)

![N-(4-methoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2445759.png)

![N-Cyclopentyl-2-(6-methyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide](/img/structure/B2445760.png)

![ethyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B2445763.png)